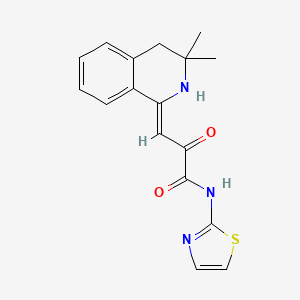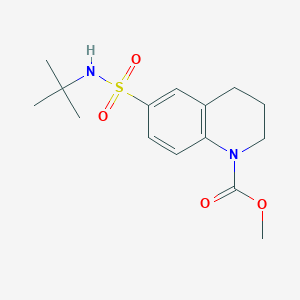
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is a complex organic compound with a molecular formula of C22H27N3O4S and a molecular weight of 429.53 g/mol This compound is known for its unique structure, which includes a pyrazole ring and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide stands out due to its unique structural features and diverse range of applications. Similar compounds include other pyrazole derivatives and benzenesulfonamide compounds, which may share some structural similarities but differ in their specific functional groups and properties.
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C17H25N3O3S/c1-6-11-18-24(22,23)15-9-7-14(8-10-15)20-17(21)16(12(2)3)13(4)19(20)5/h7-10,12,18H,6,11H2,1-5H3 |
InChI Key |
DVIWWUCCAHOBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(=C(N2C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072057.png)
![1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11072060.png)
![4-amino-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11072063.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11072075.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11072076.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072077.png)

![2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11072087.png)
![5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11072092.png)

![N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide](/img/structure/B11072100.png)
![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B11072101.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072105.png)
![5'-benzyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072110.png)
